Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 885102-34-1 . It has a molecular weight of 199.25 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 279.9±33.0 °C and its predicted density is 1.086±0.06 g/cm3 . The predicted pKa value is -1.74±0.40 .Scientific Research Applications
Synthesis and Application in Drug Development
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate has been utilized in the synthesis of various compounds with potential applications in drug development. For instance, Sasaki et al. (2020) demonstrated its utility in the synthesis of macrocyclic Tyk2 inhibitors, contributing to the identification of a potent and selective inhibitor (Sasaki et al., 2020). This illustrates its role as a key intermediate in medicinal chemistry, enabling the development of novel therapeutic agents.
Crystal Structure Analysis and Supramolecular Chemistry
Marivel Samipillai et al. (2016) conducted a study on the crystal structure of various 3-oxopyrrolidine analogs, including derivatives of this compound. Their research provided insights into the supramolecular arrangement influenced by weak intermolecular interactions, such as CH⋯O and CH⋯π, in these compounds (Samipillai et al., 2016). This work is significant in understanding the molecular interactions and packing in crystal structures, which has implications in materials science and drug design.
Intermediate in Synthesis of Anticancer Drugs
The compound has also been identified as a valuable intermediate in the synthesis of small molecule anticancer drugs. For example, Binliang Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs, starting from related compounds including this compound (Zhang et al., 2018). This highlights its role in facilitating the development of new treatments for cancer.
Contribution to Novel Chemical Syntheses
In the realm of organic chemistry, this compound has been applied in various novel synthetic processes. For example, research by A. I. Moskalenko et al. (2014) explored its use in the synthesis of diverse piperidine derivatives, demonstrating its versatility as a building block in organic synthesis (Moskalenko et al., 2014). Such applications are essential for advancing synthetic methodologies and creating new molecular architectures.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHMXMRWKYDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885102-34-1 | |
Record name | tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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